

Protocol for extraction of Trehalose-6-phosphate from leaf samples

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Compound of Interest

Compound Name: *Trehalose-6-phosphate*

Cat. No.: *B3052756*

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Application Notes and Protocols

Topic: Protocol for the Extraction of **Trehalose-6-Phosphate** from Leaf Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Trehalose-6-Phosphate in Plant Physiology

Trehalose-6-phosphate (T6P) is a pivotal signaling metabolite in plants, acting as a direct indicator of sucrose availability and, consequently, the plant's overall carbon status.^[1] Despite being an intermediate in the trehalose biosynthesis pathway, its primary role is not as a precursor to trehalose accumulation but as a potent regulator of metabolism, growth, and development.^{[1][2]} T6P levels are known to fluctuate significantly in response to diurnal cycles and carbon availability, directly influencing processes like starch synthesis and the allocation of carbon resources between source tissues (like mature leaves) and sink tissues (like roots and developing seeds).^[1] Given its low cellular concentration, typically in the nanomolar to low micromolar range, and its critical regulatory functions, the accurate and reproducible quantification of T6P is paramount to understanding plant responses to environmental and developmental cues.^{[2][3]}

This application note provides a detailed, field-proven protocol for the extraction of T6P from plant leaf samples, optimized for downstream analysis by Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS). The methodology is built upon the core principles of rapid metabolic inactivation, efficient phase-separation extraction, and optional sample purification to ensure high recovery and analytical accuracy.

Core Principles & Experimental Rationale

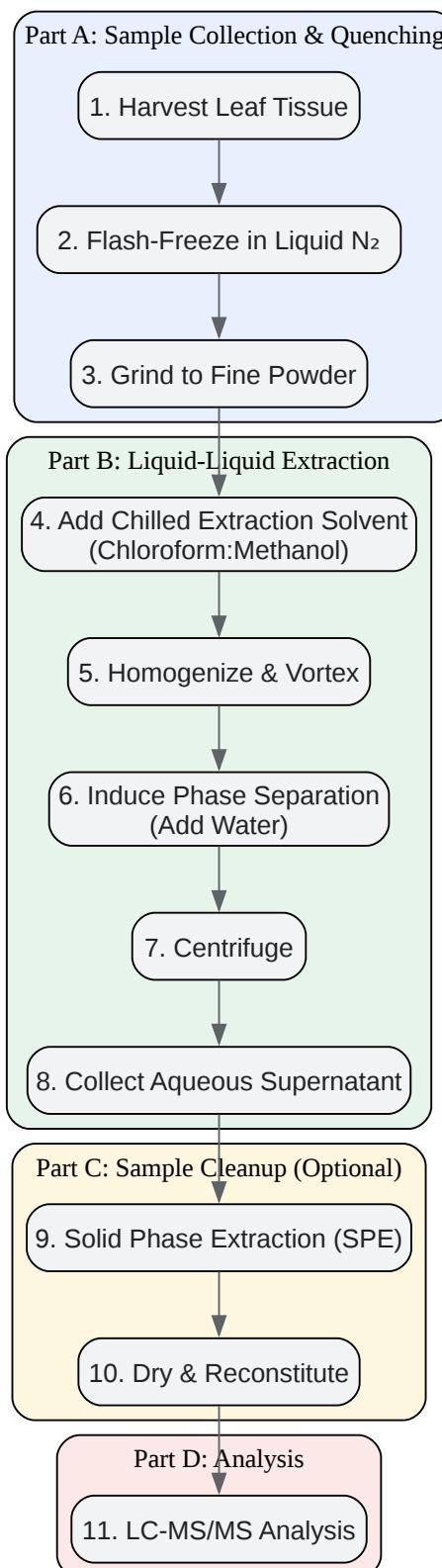
The successful extraction of a low-abundance and labile metabolite like T6P hinges on overcoming several key challenges. The protocol described herein is designed around these central considerations:

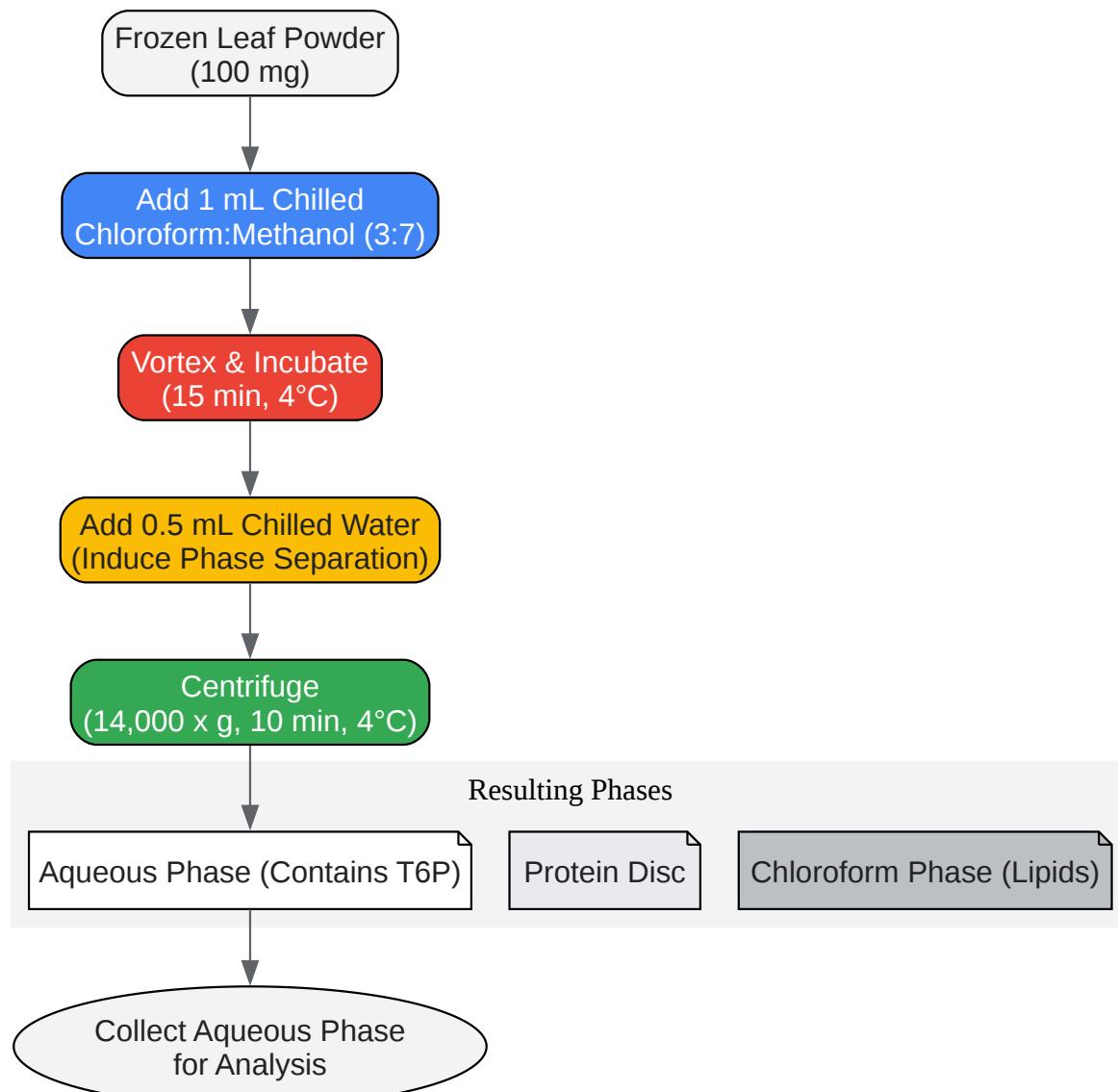
- Instantaneous Metabolic Quenching: Plant metabolism is dynamic, and metabolite pools can change within seconds of environmental perturbation, including the act of harvesting itself.[\[4\]](#) It is critical to halt all enzymatic activity instantly to preserve an accurate snapshot of the *in vivo* T6P concentration. This is achieved by flash-freezing the leaf tissue in liquid nitrogen immediately upon collection.[\[5\]](#)[\[6\]](#)[\[7\]](#) Any delay or wounding during harvest can trigger enzymatic degradation or stress responses, altering T6P levels.[\[6\]](#)
- Efficient Extraction of a Polar Analyte: T6P is a highly polar, phosphorylated sugar. The chosen extraction method must efficiently solubilize T6P while simultaneously precipitating and removing interfering macromolecules like proteins and lipids. A biphasic liquid-liquid extraction using a chloroform:methanol:water system is the classical and most effective approach.[\[8\]](#)[\[9\]](#) In this system, polar metabolites like T6P partition into the upper aqueous-methanolic phase, while non-polar lipids are sequestered in the lower chloroform phase, and proteins and starch precipitate at the interface.[\[8\]](#)
- Minimizing Matrix Effects & Isomeric Interference: Leaf extracts are exceptionally complex matrices. The presence of abundant isomers, such as sucrose-6-phosphate (S6P), and other matrix components can interfere with chromatographic separation and mass spectrometric detection, a phenomenon known as matrix effect.[\[10\]](#)[\[11\]](#) While advanced analytical techniques like Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS are designed to resolve isomers, an optional Solid Phase Extraction (SPE) cleanup step is included in this guide. This step significantly reduces matrix complexity, enhancing the reliability and sensitivity of quantification.[\[3\]](#)[\[12\]](#)
- Ensuring Quantitative Accuracy: Given the multi-step nature of the protocol, validating the extraction efficiency and correcting for analyte loss is non-negotiable for trustworthy data.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative accuracy in mass spectrometry. While not always available, its inclusion is strongly recommended. Furthermore, spike-recovery experiments serve as an essential validation of the method's performance in a specific plant matrix.[\[7\]](#)[\[12\]](#)

Overall Experimental Workflow

The entire process, from sample collection to analysis-ready extract, follows a logical progression designed to maximize T6P recovery and purity.





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Caption: Workflow for the biphasic liquid-liquid extraction of T6P.

Part C: Solid Phase Extraction (SPE) Cleanup (Optional)

This step is highly recommended for achieving the lowest limits of detection and highest data quality. It utilizes a mixed-mode anion exchange resin to capture phosphorylated sugars like

T6P while allowing neutral or cationic contaminants to be washed away. [3][12] Materials:

- Mixed-mode anion exchange SPE cartridges (e.g., Waters Oasis MAX, 30 mg)
- SPE vacuum manifold
- HPLC-grade Methanol
- Ammonium hydroxide (NH₄OH)
- Formic acid

Procedure:

- Prepare Solvents:
 - Conditioning Solvent: 100% Methanol
 - Equilibration Solvent: Ultrapure water
 - Wash Solvent: 5% NH₄OH in 20% Methanol (v/v)
 - Elution Solvent: 2% Formic Acid in Methanol
- Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of Conditioning Solvent through the cartridge, followed by 1 mL of Equilibration Solvent. Do not let the cartridge run dry.
- Sample Loading: Load the aqueous extract from Part B onto the conditioned cartridge. Apply a gentle vacuum to pull the sample through the resin at a slow, consistent rate (approx. 1 drop/second).
- Washing: Wash the cartridge with 1 mL of Wash Solvent to remove weakly bound, interfering compounds.
- Elution: Place clean collection tubes inside the manifold. Elute the T6P from the cartridge by adding 1 mL of Elution Solvent.

- Drying and Reconstitution: Dry the eluted fraction completely using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume (e.g., 100 μ L) of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Acetonitrile:Water).

Protocol Validation and Quality Control

To ensure the trustworthiness of your results, incorporate the following validation steps.

Quality Control Metric	Purpose	Implementation
Method Blank	To check for contamination from solvents, tubes, or handling.	Process a tube with no leaf tissue through the entire extraction procedure.
Spike-Recovery	To determine the extraction efficiency of the protocol in your specific matrix.	Add a known amount of T6P standard to a sample aliquot before extraction. Compare the measured amount to a sample spiked after extraction. Recovery should ideally be >80%. [7] [12]
Pooled QC Samples	To monitor the analytical reproducibility and stability of the system over a long sample run.	Combine small aliquots from every sample to create a pooled "average" sample. Inject this QC sample periodically (e.g., every 10 samples) throughout the LC-MS run.

Troubleshooting Common Issues

Problem	Potential Cause(s)	Suggested Solution(s)
Low or No T6P Signal	1. Inefficient quenching (T6P degraded).2. Incomplete extraction.3. Analyte loss during drying/reconstitution.	1. Ensure immediate flash-freezing and that tissue remains frozen until solvent addition.2. Ensure vigorous vortexing and adequate incubation time.3. Avoid overly aggressive heating during drying. Ensure the sample is fully redissolved in the reconstitution solvent.
High Variability Between Replicates	1. Inhomogeneous sample powder.2. Inconsistent pipetting of solvents or sample transfer.3. Incomplete phase separation.	1. Grind tissue to the finest possible powder under liquid nitrogen.2. Use calibrated pipettes. Be precise when collecting the aqueous phase, avoiding the interface.3. Ensure centrifugation is adequate to form a tight protein pellet.
Poor Chromatographic Peak Shape	1. Matrix effects from a "dirty" sample.2. Incorrect reconstitution solvent.	1. Incorporate the SPE cleanup step (Part C).2. Ensure the reconstitution solvent is compatible with and ideally identical to the initial mobile phase of your LC method.

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